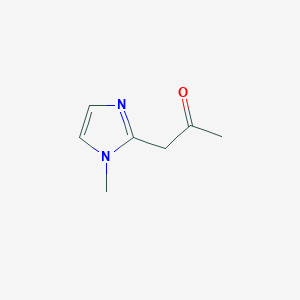

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of paramount importance in chemistry and biology. It is a fundamental component of essential biomolecules, including the amino acid histidine and the neurotransmitter histamine. In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding, and coordination with metal ions. chemscene.com This versatility has led to the incorporation of the imidazole nucleus into numerous FDA-approved drugs with diverse therapeutic actions, including antifungal, anticancer, and antihypertensive agents. nih.gov

The Pivotal Role of Ketone Functionalities in Heterocyclic Systems

The ketone functional group (C=O) is one of the most important and reactive entities in organic chemistry. When attached to a heterocyclic system like imidazole, it serves as a crucial synthetic handle. The electrophilic nature of the carbonyl carbon allows for a variety of nucleophilic addition reactions, while the adjacent alpha-protons exhibit enhanced acidity, enabling enolate formation and subsequent alkylation or condensation reactions. This dual reactivity makes ketones invaluable intermediates for constructing more complex molecular architectures and for introducing diverse functional groups. nih.gov The synthesis of ketones from carboxylic acid derivatives or via transition metal-catalyzed couplings highlights their accessibility and central role as building blocks in organic synthesis. nih.gov

Current Academic Research Landscape of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one and Analogues

A review of the current academic literature indicates that dedicated research focusing specifically on this compound is limited. The compound is not widely documented in synthetic or application-focused studies. However, the research landscape for its structural isomers and analogues is active, providing a clear context for its potential utility and properties.

Much of the available information pertains to its isomer, 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one , where the ketone functionality is directly attached to the imidazole ring at the C2 position. This compound is available commercially, suggesting its use as a chemical intermediate or a reference standard in pharmaceutical research. biosynth.com

Table 1: Physicochemical Properties of 1-(1-Methyl-1H-imidazol-2-yl)propan-1-one

| Property | Value |

|---|---|

| CAS Number | 138536-16-0 biosynth.com |

| Molecular Formula | C₇H₁₀N₂O biosynth.com |

| Molecular Weight | 138.17 g/mol biosynth.com |

| SMILES | CCC(=O)C1=NC=CN1C biosynth.com |

| Predicted XlogP | 0.5 uni.lu |

Another closely related analogue is 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one , where the propanone moiety is attached to one of the ring's nitrogen atoms. This compound is also commercially available and finds use in synthetic chemistry.

Table 2: Physicochemical Properties of 1-(2-Methyl-1H-imidazol-1-yl)propan-2-one

| Property | Value |

|---|---|

| CAS Number | 31964-03-1 chemscene.com |

| Molecular Formula | C₇H₁₀N₂O chemscene.com |

| Molecular Weight | 138.17 g/mol chemscene.com |

| SMILES | CC(=O)CN1C=CN=C1C chemscene.com |

| Topological Polar Surface Area (TPSA) | 34.89 Ų chemscene.com |

The synthesis of such imidazole ketones often involves methodologies like the van Leusen imidazole synthesis, which allows for the construction of the imidazole ring from appropriate precursors. nih.gov Research into imidazole analogues is frequently driven by the search for new therapeutic agents. For instance, various imidazole derivatives have been synthesized and evaluated for antiproliferative activity against melanoma cell lines and as potential topoisomerase II inhibitors. nih.govnih.gov These studies underscore the importance of the imidazole core in designing molecules with specific biological functions.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUJEYITNZZVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933747-36-5 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 One and Imidazole Ketones

Electrophilic and Nucleophilic Substitution Pathways on the Imidazole (B134444) Heterocycle

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of two nitrogen atoms, however, influences the regioselectivity of these reactions. The N-1 nitrogen, being alkylated in 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one, directs electrophilic attack to the C4 and C5 positions. The C2 position is generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. The acyl group at the C2 position further deactivates the ring towards electrophilic substitution.

Nucleophilic substitution on the imidazole ring is generally difficult unless activated by electron-withdrawing groups or the presence of a good leaving group. In the case of 2-acylimidazoles, the acyl group can activate the C5 position for nucleophilic attack. However, direct nucleophilic substitution on the imidazole ring of this compound is not a commonly observed reaction pathway under standard conditions. Instead, reactions involving the imidazole moiety often proceed through its nucleophilic character, particularly in catalyzed processes like the aza-Michael addition.

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound is a key site of reactivity, participating in a variety of addition and condensation reactions.

Imidazole-modified ketones, including structures analogous to this compound, have been successfully employed in asymmetric anti-selective Michael reactions with trans-β-nitroalkenes. mcmaster.ca These reactions, often catalyzed by chiral diamine ligands, demonstrate high diastereoselectivity. mcmaster.ca The imidazole moiety can play a crucial role in coordinating with the catalyst and influencing the stereochemical outcome of the reaction. The resulting conjugate adducts can be further transformed, for example, by reaction with Grignard reagents, to achieve α-site selectivity. mcmaster.ca

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Diastereoselectivity | Enantioselectivity |

|---|---|---|---|---|---|

| Imidazole-modified ketone | trans-β-nitroalkene | Chiral diamine ligand | anti-Michael adduct | High | High |

Like other ketones, this compound is expected to react with hydroxylamine (B1172632) to form the corresponding oxime, this compound oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E and Z isomers.

Further derivatization of the oxime is possible. For instance, O-alkylation with various alkyl halides can yield oxime ethers. These derivatives are often synthesized to explore their potential biological activities. The synthesis of oxime esters through reaction with acyl chlorides is another common derivatization pathway. arpgweb.com

Oxidative and Reductive Transformations of the Compound

The ketone functionality of this compound can undergo both oxidation and reduction.

Reductive Transformations: The ketone can be reduced to the corresponding secondary alcohol, 1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, using common reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Oxidative Transformations: While the imidazole ring is generally resistant to oxidation, the ketone moiety can be a site for oxidative cleavage under specific conditions. researchgate.net Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be used for various oxidative transformations, including the Baeyer-Villiger oxidation of ketones to esters. wikipedia.org However, the specific outcome of the oxidation of this compound would depend on the reaction conditions and the selectivity of the oxidizing agent. In some cases, oxidation can lead to the formation of imidazole derivatives through C-C bond cleavage. organic-chemistry.org

Regioselectivity and Stereoselectivity Investigations

Regioselectivity and stereoselectivity are crucial aspects of the reactions involving this compound.

Regioselectivity: In reactions involving the imidazole ring, the substitution pattern is dictated by the electronic nature of the ring and the substituents. As mentioned, electrophilic attack is favored at the C4 and C5 positions. In reactions like the aza-Michael addition, the nucleophilic nitrogen of the imidazole ring selectively attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Stereoselectivity: Asymmetric synthesis methodologies have been applied to reactions of imidazole ketones to control the stereochemical outcome. For instance, in the asymmetric Michael addition, the use of chiral catalysts leads to the preferential formation of one enantiomer over the other. mcmaster.ca The diastereoselectivity of such reactions is also a key consideration, with conditions often optimized to favor either the syn or anti adduct. mcmaster.ca

Mechanistic Elucidation of Catalyzed Reactions (e.g., Aza-Michael Addition)

The aza-Michael addition of imidazoles to α,β-unsaturated compounds is a well-studied reaction, and its mechanism has been the subject of investigation. This reaction can be catalyzed by various species, including Lewis acids and organocatalysts.

In copper-catalyzed aza-Michael additions, the mechanism is believed to involve the formation of a copper-imidazole complex, which enhances the nucleophilicity of the imidazole nitrogen. organic-chemistry.org This complex then attacks the Michael acceptor. The use of supported copper catalysts, such as cellulose-supported copper(0), offers a green and recyclable catalytic system for this transformation. organic-chemistry.org

Lewis acid catalysis also plays a significant role in reactions involving 2-acyl imidazoles. researchgate.net The Lewis acid can coordinate to the carbonyl oxygen, activating the substrate towards nucleophilic attack. In some cases, the Lewis acid can also promote isomerization of the substrate, leading to different reaction pathways. researchgate.net

Organocatalytic aza-Michael additions often employ chiral amines or their derivatives. N-Methylimidazole itself has been shown to be an effective catalyst for the aza-Michael addition of N-heterocycles. acs.org The proposed mechanism involves the activation of the Michael acceptor by the catalyst.

Advanced Spectroscopic and Analytical Characterization of 1 1 Methyl 1h Imidazol 2 Yl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 1-(1-methyl-1H-imidazol-2-yl)propan-2-one is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment, including the aromatic imidazole (B134444) ring and the electron-withdrawing carbonyl group.

The spectrum would feature four primary signals:

A singlet for the N-methyl protons (N-CH₃), typically appearing in the upfield region.

A singlet for the methylene protons (-CH₂-) adjacent to the imidazole ring and the carbonyl group. This signal is expected to be shifted downfield due to the influence of these two groups.

A singlet for the terminal methyl protons of the propanone moiety (-C(O)CH₃), which is also deshielded by the adjacent carbonyl group.

Two distinct signals for the two protons on the imidazole ring (H-4 and H-5). These appear as doublets or singlets in the aromatic region of the spectrum. researchgate.net Protons on aromatic rings like imidazole typically resonate between 6.5 and 9.5 ppm.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole Ring Protons (H-4, H-5) | 6.8 - 7.5 | Singlet / Doublet | 2H |

| Methylene Protons (-CH₂-) | ~3.8 - 4.2 | Singlet | 2H |

| N-Methyl Protons (N-CH₃) | ~3.6 - 3.8 | Singlet | 3H |

| Acetone Methyl Protons (-COCH₃) | ~2.1 - 2.4 | Singlet | 3H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to each unique carbon atom.

Key expected signals include:

A signal at a very low field (downfield), characteristic of a ketone carbonyl carbon (C=O). Ketone carbonyls typically resonate in the 205 - 220 ppm range. libretexts.org

Signals in the aromatic region for the three carbons of the imidazole ring (C-2, C-4, C-5). researchgate.net

A signal for the methylene carbon (-CH₂-).

A signal for the N-methyl carbon (N-CH₃).

A signal for the methyl carbon of the propanone group (-COCH₃).

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Imidazole Ring (C-2) | 140 - 150 |

| Imidazole Ring (C-4, C-5) | 120 - 130 |

| Methylene (-CH₂-) | 45 - 55 |

| N-Methyl (N-CH₃) | 30 - 35 |

| Acetone Methyl (-COCH₃) | 25 - 30 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal of the N-methyl group would show a cross-peak with the N-methyl carbon signal, and the methylene protons would correlate with the methylene carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is crucial for piecing together the molecular fragments. Key expected HMBC correlations would include:

The N-methyl protons showing a correlation to the C-2 and C-5 carbons of the imidazole ring.

The methylene (-CH₂-) protons correlating to the C-2 of the imidazole ring and the carbonyl carbon.

The acetone methyl (-COCH₃) protons showing a strong correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone carbonyl group. Other important vibrations would arise from the imidazole ring and the various C-H bonds.

Predicted FTIR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretching | 1705 - 1725 | Strong |

| Imidazole Ring (C=N, C=C) | Stretching | 1500 - 1650 | Medium to Strong |

| Alkyl C-H (sp³) | Stretching | 2850 - 3000 | Medium |

| Aromatic C-H (sp²) | Stretching | 3000 - 3150 | Medium to Weak |

| C-N | Stretching | 1300 - 1400 | Medium |

The presence of a strong band around 1715 cm⁻¹ would be definitive evidence for the ketone functionality. mdpi.com The region between 1500 and 1650 cm⁻¹ would contain several bands corresponding to the stretching vibrations of the C=C and C=N bonds within the imidazole ring.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the imidazole ring. The symmetric breathing modes of the ring, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum. The C=O stretching vibration would also be observable, although typically weaker than in the FTIR spectrum.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound (C₈H₁₂N₂O), the theoretical monoisotopic mass is 152.094963 Da. chemexper.com High-resolution mass spectrometry (HRMS) would be employed to measure the experimental mass with high precision, allowing for the confirmation of the molecular formula.

When coupled with liquid chromatography (LC-MS), this technique allows for the separation of the compound from a mixture prior to its introduction into the mass spectrometer, ensuring that the resulting spectrum corresponds to the pure substance. wiley.comnih.gov In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The fragmentation pattern (MS/MS) of the parent ion provides crucial information about the compound's structure. Expected fragmentation of this compound would likely involve cleavage of the propanone side chain and characteristic losses from the 1-methylimidazole (B24206) ring, building on known fragmentation patterns of the imidazole core. researchgate.netnist.gov

While experimental data for this specific compound is not publicly available, predicted data for a closely related isomer, 1-(1-methyl-1H-imidazol-2-yl)propan-1-one, illustrates the type of information obtained from such an analysis.

Table 1: Predicted Mass Spectrometry Data for a Positional Isomer (Note: Data is computationally predicted for the isomer 1-(1-methyl-1H-imidazol-2-yl)propan-1-one and serves for illustrative purposes only.)

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M+K]⁺ | 177.04248 |

| [M+NH₄]⁺ | 156.11314 |

Electrochemical Spectroscopic Methods (e.g., Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS))

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive technique used to obtain vibrational spectra of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. unisyscat.despectroscopyeurope.com This method provides enhancement factors of 10 to 1000 times compared to conventional IR spectroscopy, making it possible to study molecules at the monolayer and sub-monolayer level. researchgate.net

For this compound, SEIRAS could be employed to study its behavior at an electrode-electrolyte interface. nih.gov This would provide insights into the molecule's orientation on the surface, the interaction of the imidazole ring or the keto group with the metal, and potential-dependent changes in its conformation or bonding. researchgate.net The resulting spectrum would show enhanced absorption bands corresponding to the vibrational modes of the molecule, such as C=O stretching, C-N stretching of the imidazole ring, and various C-H bending modes. researchgate.net While specific SEIRAS data for this compound are not available, the technique's power lies in its ability to probe molecular-level details in complex environments, making it a valuable tool for studying the electrochemical properties of N-heterocyclic compounds. springernature.com

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimental results are compared with the theoretically calculated values based on the proposed molecular formula, serving as a critical checkpoint for purity and verifying the empirical formula. quora.com

For this compound, the molecular formula is C₈H₁₂N₂O. The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen. webqc.org A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high degree of purity.

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 63.13% |

| Hydrogen | H | 7.95% |

| Nitrogen | N | 18.41% |

| Oxygen | O | 10.51% |

Data calculated based on atomic masses. chemexper.comwebqc.org

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

The analysis provides key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. While a crystal structure for the title compound has not been reported, data from other substituted imidazole derivatives illustrate the detailed structural information that can be obtained. sapub.orgresearchgate.net For example, the analysis of a related compound, 1-Methyl-2-Isopropyl-5-Nitroimidazole, provided precise unit cell parameters and space group information, confirming its molecular structure. researchgate.net

Table 3: Example Crystallographic Data for an Imidazole Derivative (Note: The following data is for 1-Methyl-2-Isopropyl-5-Nitroimidazole (C₇H₁₁N₃O₂) and is presented for illustrative purposes.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.9582(2) |

| b (Å) | 6.5240(4) |

| c (Å) | 13.5560(3) |

| β (°) | 99.8930(17) |

| Volume (ų) | 867.6(5) |

Source: Crystal and Molecular Structure of Imidazole Derivatives with Different Substituents. researchgate.net

Computational Chemistry and Theoretical Investigations of Imidazole Ketones

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. For imidazole-based systems, DFT calculations, often using the B3LYP functional, provide valuable insights into geometric and electronic properties. nih.govmdpi.com These calculations can determine optimized molecular geometry, vibrational frequencies, and the distribution of electron density.

Theoretical studies on related triphenyl-substituted heterocycles, including imidazoles, have utilized DFT to explore photophysical processes like Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.govdntb.gov.ua Such studies compute potential energy data to reveal that proton transfer is energetically favorable in the excited state but not the ground state. nih.gov This process involves the conversion of an enol form to a keto form through photon absorption. dntb.gov.ua Analysis of atomic charges, often derived from the electrostatic potential, can show a decrease in electron density at a proton-donating atom and an increase at the proton-accepting nitrogen atom upon excitation, confirming that the transfer is favored. nih.govdntb.gov.ua For 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one, DFT could similarly be used to model its ground-state electronic configuration, bond lengths, angles, and the partial charges on each atom, which are crucial for understanding its reactivity with other molecules.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.commalayajournal.org

In the context of imidazole (B134444) derivatives, FMO analysis helps to characterize chemical reactivity and kinetic stability. malayajournal.org For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was localized over the imidazole and phenyl rings, while the LUMO was distributed on the imidazole and chloro-substituted phenyl ring. malayajournal.org The calculated HOMO-LUMO energy gap of 4.0106 eV indicated good chemical stability. malayajournal.org This type of analysis can predict the most likely sites for electrophilic and nucleophilic attack. ucsb.edu By calculating the HOMO-LUMO energies and visualizing their distribution on this compound, researchers can predict its behavior in various chemical reactions. numberanalytics.comethz.ch

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.2822 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2715 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0106 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. malayajournal.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. daneshyari.comnih.gov This method is crucial in drug discovery for understanding interactions at the molecular level and predicting the binding affinity of a compound. daneshyari.commdpi.com For imidazole derivatives, which are known for a wide range of biological activities, docking studies are frequently performed to elucidate their mechanism of action. ekb.egresearchgate.netdoi.org

The process involves preparing the 3D structures of both the ligand (e.g., an imidazole ketone) and the target protein. mdpi.com Using software like AutoDock, the ligand is placed in the active site of the protein, and various conformations are sampled to find the one with the lowest binding energy. daneshyari.commdpi.com Studies on novel imidazole analogs have used docking to investigate their potential as antimicrobial or antiviral agents by targeting enzymes like glucosamine-fructose-6-phosphate aminotransferase or HIV-1-reverse transcriptase. mdpi.comresearchgate.net The results of these simulations reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the protein's active site, which stabilize the complex. mdpi.com The calculated binding energy provides an estimate of the ligand's affinity for the target. researchgate.net

Quantum Biological Properties Analysis

The analysis of quantum biological properties involves using quantum chemical calculations to derive descriptors that correlate with a molecule's biological activity. This approach bridges the gap between the electronic structure of a compound and its behavior in a biological system. DFT and FMO calculations are fundamental to this analysis. researchgate.netnih.gov

Key properties include the molecular electrostatic potential (MEP), dipole moment, and quantum reactivity descriptors. The MEP map is particularly useful as it visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. bhu.ac.in These regions are predictive of sites for intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. malayajournal.org For example, the positive electrostatic potential is often located near hydrogen atoms, while negative regions are associated with electronegative atoms like oxygen or nitrogen. bhu.ac.in By analyzing these quantum chemical properties for this compound, researchers can gain insights into its potential interactions with biological targets. researchgate.net

In Silico Prediction of Molecular Behavior and Drug-Likeness Assessment

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and assess the "drug-likeness" of a compound. nih.gov These computational predictions help to identify candidates with favorable profiles before committing to expensive and time-consuming synthesis and experimental testing. aip.orgresearchgate.net

Web-based tools like SwissADME are commonly used to evaluate imidazole derivatives based on established criteria such as Lipinski's "rule of five". aip.orgmdpi.com This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight ≤ 500 Da, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. mdpi.com Other important parameters calculated include the Topological Polar Surface Area (TPSA), which is related to cell permeability, and predicted water solubility (Log S). aip.orgchemscene.com Studies on various imidazole derivatives have shown that they often possess favorable ADME properties and fall within the acceptable range to be considered potential drug candidates. nih.govfrontiersin.orgnih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C7H10N2O | Elemental composition of the molecule. uni.lu |

| Molecular Weight | 138.17 g/mol | Complies with Lipinski's rule (< 500). |

| LogP | 0.78052 | Octanol-water partition coefficient; indicates lipophilicity. Complies with Lipinski's rule (< 5). chemscene.com |

| TPSA | 34.89 Ų | Topological Polar Surface Area; relates to membrane permeability. chemscene.com |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (< 10). chemscene.com |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (< 5). chemscene.com |

| Rotatable Bonds | 2 | Indicates molecular flexibility. chemscene.com |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating reaction mechanisms and characterizing the high-energy transition states that are difficult to observe experimentally. msu.eduacs.org For a molecule like this compound, theoretical modeling can be applied to understand its synthesis and reactivity, particularly the reactions involving the ketone functional group. pharmaguideline.commasterorganicchemistry.com

The fundamental reactions of ketones, such as nucleophilic addition, can be modeled to map out the entire reaction pathway from reactants to products. msu.edulibretexts.org By calculating the energy at various points along the reaction coordinate, a potential energy surface is generated. The highest point on the lowest energy path corresponds to the transition state. msu.edu DFT calculations can optimize the geometry of this transition state and a subsequent frequency calculation can confirm its identity (characterized by a single imaginary frequency). nih.gov This analysis provides the activation energy of the reaction, which determines its rate. msu.edu For example, modeling the addition of a nucleophile to the carbonyl carbon would reveal the structure of the tetrahedral intermediate's transition state, offering insights into the reaction's kinetics and stereochemistry. masterorganicchemistry.com Similar methods have been used to model the synthesis mechanisms of various imidazole derivatives. mdpi.comresearchgate.netnih.gov

Applications in Advanced Functional Materials and Optical Research

Design of Imidazole-Based Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters linked by organic ligands. The choice of ligand is crucial as it dictates the structure, porosity, and functionality of the resulting framework. Imidazole (B134444) and its derivatives are widely used as N-donor ligands for constructing novel MOFs. researchgate.net The 1-methyl-imidazole unit in 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one makes it a suitable candidate for this purpose. The nitrogen atoms of the imidazole ring can coordinate with metal centers, while the propanone tail can be oriented within the MOF pores, potentially influencing the framework's selectivity for gas adsorption or serving as a post-synthetic modification site.

The grafting of imidazole species, such as 1-methyl-imidazole, onto the coordinatively unsaturated metal sites within existing MOFs like MIL-101(Cr) has been shown to enhance CO2 capture and catalytic activity. soton.ac.uk This post-synthetic modification (PSM) approach demonstrates the utility of the core imidazole structure in functionalizing MOFs. soton.ac.uk By extension, ligands like this compound could be used to build new MOFs from the ground up or to functionalize existing ones, creating materials with high surface area and specific active sites for applications in gas storage, separation, and catalysis. mdpi.com The combination of open metal sites and the functional groups from the imidazole ligand can create a synergistic effect, leading to enhanced performance, for instance, in the selective adsorption of CO2 over N2. nih.gov

| MOF System | Imidazole-Based Ligand | Metal Center | Key Finding/Application | Reference |

|---|---|---|---|---|

| MIL-101-Me | 1-Methyl Imidazole (grafted) | Chromium (Cr) | Enhanced CO2 capture and utilization for cyclic carbonate formation. | soton.ac.uk |

| TIBM-MOFs | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) | Copper (Cu), Chromium (Cr), Aluminum (Al) | TIBM-Cu showed excellent CO2 adsorption capacity (3.60 mmol/g) and high CO2/N2 selectivity. | mdpi.com |

| Cu-Sp5 | 1,3-bis(4-carboxyphenyl)-4,5-dihydro-1H-imidazol-3-ium | Copper (Cu) | Charged framework leads to exceptionally high CO2/N2 selectivity (over 200). | nih.gov |

| Cu/Co-MOFs | 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) | Copper (Cu), Cobalt (Co) | Potential for fluorescence sensing of Fe(III) ions and ketone molecules. | researchgate.net |

Development of Optical Probes and Sensors

The imidazole moiety is a key component in the fluorophores of many fluorescent proteins, which often exhibit pH-dependent light emission. nih.gov This property stems from the protonation/deprotonation of the imidazole nitrogen atoms, which alters the electronic structure and, consequently, the absorption and emission characteristics of the molecule. Synthetic fluorescent compounds incorporating imidazoles can harness this pH sensitivity for the development of optical probes. nih.gov

Research on novel imidazole-based fluorophores has demonstrated that protonated, neutral, and deprotonated forms of the imidazole ring can be identified across a broad pH range, each with distinct absorption and emission bands. nih.gov The this compound compound contains the necessary imidazole ring to be investigated for similar pH-sensing capabilities. Its potential as a fluorescent or colorimetric probe would depend on how the absorption and emission spectra change in response to pH variations. The study of such compounds can reveal photoacidic properties and excited-state proton transfer (ESPT) phenomena, which are fundamental to the design of advanced optical sensors. nih.gov

| Imidazole Derivative | Sensor Type | Detected Analyte | Principle of Operation | Reference |

|---|---|---|---|---|

| 1H-imidazol-5-yl-vinylbenz[e]indolium | Fluorescence | pH (H+) | pH-dependent absorption and emission bands corresponding to protonated, neutral, and deprotonated species. | nih.gov |

| MOFs with timb ligand | Fluorescence | Fe(III) ions, Ketone molecules | Changes in fluorescence intensity upon interaction with the analyte. | researchgate.net |

| 2,4,5-triphenylimidazole (Lophine) | Chemiluminescence | - | Emission of light as a result of a chemical reaction. | mdpi.com |

Integration into Supramolecular Systems with Tailored Properties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The imidazole ring is a versatile component for building supramolecular architectures due to its ability to participate in these interactions. Crystal structure analyses of related imidazole derivatives reveal the formation of complex three-dimensional networks through intermolecular C-H···O and O-H···N hydrogen bonds. nih.govresearchgate.net

Applications in Surface-Enhanced Spectroscopy (SEIRAS)

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) is a highly sensitive analytical technique used to study the vibrational properties of molecules adsorbed onto metal surfaces, typically gold or silver. The technique provides detailed information about the molecule's orientation, conformation, and interaction with the substrate.

While specific SEIRAS studies on this compound are not documented, the compound is an excellent candidate for such analysis. Molecules containing imidazole rings are known to interact with metal surfaces. It is plausible that this compound would adsorb onto a SEIRAS-active surface through the nitrogen atoms of the imidazole ring or the oxygen atom of the carbonyl group. By analyzing the enhanced infrared spectrum, researchers could gain fundamental insights into the molecule-surface interface, which is critical for applications in areas such as catalysis, sensor development, and molecular electronics.

Mechanistic Biological Studies at the Molecular Level

Enzyme Inhibition Mechanisms

The imidazole (B134444) scaffold is a key feature in many enzyme inhibitors. Derivatives of 1-methyl-1H-imidazole have shown potent inhibitory activity against several classes of enzymes, suggesting that 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one may share these capabilities.

Kinase Inhibition: Derivatives of 1-methyl-1H-imidazole have been identified as potent inhibitors of Janus kinase 2 (Jak2), a non-receptor tyrosine kinase crucial for cytokine and growth factor-mediated signal transduction. nih.govresearchgate.net Structure-based design has led to the development of orally bioavailable Jak2 inhibitors that modulate the Jak/STAT pathway. nih.govresearchgate.net One such derivative, compound 19a, demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. nih.govresearchgate.net Similarly, benzimidazole-hydrazone hybrids have been investigated as multi-kinase inhibitors, showing activity against EGFR, HER2, VEGFR2, CDK2, and mTOR. nih.govmdpi.com For instance, certain derivatives exhibited potent inhibitory effects against the mTOR enzyme with IC50 values comparable to established inhibitors. mdpi.com Another related compound, 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, has been identified as an intracellular inhibitor of PIM-1 kinase, a promising target in leukemia treatment. mdpi.com

Carbonic Anhydrase Inhibition: Human carbonic anhydrases (CAs) are zinc metalloenzymes, and their inhibition is a therapeutic strategy for various diseases. nih.gov X-ray crystallography studies have shown that 1-methylimidazole (B24206) can bind to multiple sites on a variant of human carbonic anhydrase II (CA II). nih.gov One key interaction involves the displacement of the zinc-bound solvent, which directly inhibits the enzyme's catalytic activity. nih.gov The binding of 1-methylimidazole at sites mimicking the natural proton shuttle residue (His64) also affects the enzyme's function. nih.gov

Thioredoxin Reductase Inhibition: The thioredoxin (Trx) system is a major antioxidant system in cells, and its inhibition can induce apoptosis in cancer cells. europeanreview.org The compound 1-methylpropyl 2-imidazolyl disulfide (also known as PX-12) is an inhibitor of thioredoxin-1 (Trx-1). europeanreview.orgnih.gov It acts by irreversibly binding to Trx-1, thereby inactivating its redox function. europeanreview.org This inhibition leads to increased oxidative stress within the cell. nih.gov Studies have shown that PX-12 can promote apoptosis in multiple myeloma and acute myeloid leukemia cells. europeanreview.org

| Enzyme Target | Inhibitor Class/Compound | Mechanism of Action | Therapeutic Relevance |

|---|---|---|---|

| Janus Kinase 2 (Jak2) | 1-Methyl-1H-imidazole derivatives | Modulation of the Jak/STAT pathway nih.govresearchgate.net | Myeloproliferative Neoplasms researchgate.net |

| PIM-1 Kinase | 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Intracellular kinase inhibition mdpi.com | Leukemia mdpi.com |

| Carbonic Anhydrase II (CA II) | 1-Methylimidazole | Displacement of zinc-bound solvent; interference with proton shuttle nih.gov | Glaucoma, Epilepsy nih.gov |

| Thioredoxin-1 (Trx-1) | 1-Methylpropyl 2-imidazolyl disulfide (PX-12) | Irreversible binding and inactivation of redox function europeanreview.org | Cancer europeanreview.orgnih.gov |

Molecular Interactions with Biological Macromolecules

The imidazole ring is capable of various non-covalent and coordinate interactions with biological macromolecules like proteins and DNA.

Interactions with Proteins and Receptors: The imidazole ring within a molecule can interact with enzymes and receptors, thereby modulating their activity. In the case of kinase inhibition, for example, 1-methyl-1H-imidazole derivatives are designed to form specific hydrogen bond interactions within the hinge region of the ATP binding site of the kinase. researchgate.net For carbonic anhydrase, 1-methylimidazole binds in the enzyme's active site, coordinating with the catalytic zinc ion. nih.gov Studies on imidazole terpyridine-derived metal complexes have also explored their interaction with proteins like bovine serum albumin (BSA), revealing that such complexes can strongly influence the secondary structure of the protein. rsc.org

Interactions with DNA: The interaction between imidazole-containing compounds and DNA has been investigated as a potential mechanism for antimicrobial and anticancer activity. nih.gov The degree of interaction appears to depend on both hydrophobic and charge-pairing interactions. nih.gov Some metal complexes featuring an imidazole terpyridine ligand have been shown to interact with Calf thymus DNA (ctDNA). rsc.org Depending on the metal center, these complexes can bind to DNA bases through coordinate binding or intercalate between the base pairs. rsc.org

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes, 1-methyl-1H-imidazole derivatives can modulate critical intracellular signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. nih.govfrontiersin.org While direct evidence for this compound is unavailable, other imidazole-containing scaffolds have been developed as dual PI3K/mTOR inhibitors. nih.gov These inhibitors can regulate the pathway by preventing the phosphorylation of key downstream proteins like Akt and S6, leading to reduced cell proliferation and tumor growth. nih.gov

Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth. This process is often driven by factors like vascular endothelial growth factor (VEGF), whose expression is controlled by hypoxia-inducible factor-1 (HIF-1). The thioredoxin system has been linked to the stability and activity of HIF-1α. researchgate.net Inhibitors of the thioredoxin system, such as 1-methylpropyl 2-imidazolyl disulfide (PX-12), have been shown to inhibit the formation of HIF-1α and VEGF, suggesting a potential anti-angiogenic mechanism. researchgate.net

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several mechanisms related to imidazole compounds can lead to apoptosis.

Kinase Inhibition: Inhibition of pro-survival kinases like Jak2, PIM-1, and those in the PI3K/Akt/mTOR pathway can trigger apoptosis. researchgate.netmdpi.commdpi.com For example, a benzimidazole-hydrazide hybrid induced apoptosis in liver cancer cells, which was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Thioredoxin System Inhibition: The inhibition of Trx-1 by compounds like PX-12 leads to an increase in reactive oxygen species (ROS) and cellular oxidative stress, which can trigger the intrinsic apoptosis pathway. europeanreview.orgnih.gov This has been demonstrated to induce apoptosis in various cancer cell lines. europeanreview.org

Antimicrobial Mechanisms of Action

Imidazole derivatives are the basis for several antimicrobial agents. The mechanisms often involve targeting unique aspects of pathogen biology.

DNA Disruption: Nitroimidazoles, such as metronidazole and secnidazole, are known for their activity against anaerobic bacteria and protozoa. nih.govnih.gov Their mechanism relies on the chemical reduction of the nitro group within the anaerobic organism. nih.gov This process generates reactive radical species that damage microbial DNA, leading to strand breaks and cell death. nih.gov

Interference with Pathogen Metabolism: The enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P) is essential for the biosynthesis of the bacterial cell wall. researchgate.net Certain imidazole derivatives have been investigated as potential inhibitors of this enzyme, which would interfere with a critical metabolic pathway in bacteria. researchgate.net

Computational Approaches in Biological Mechanism Elucidation

Computational methods, particularly molecular docking, are frequently used to predict and rationalize the interaction between imidazole derivatives and their biological targets. nih.gov

Enzyme Inhibition: Docking studies have been used to analyze the binding modes of imidazole derivatives in the active sites of various kinases, such as PIM-1, to understand the structural basis for their inhibitory activity. mdpi.com Similarly, the binding of imidazole derivatives to glucosamine-6-phosphate synthase has been modeled to predict their potential as antimicrobial agents. researchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netresearchgate.net

Protein-Ligand Interactions: Molecular docking allows for the visualization of how a small molecule like an imidazole derivative fits into the binding pocket of a target protein. nih.gov This information is crucial for structure-based drug design, enabling the optimization of lead compounds to improve potency and selectivity. nih.govresearchgate.net For example, docking was used to design 1-methyl-1H-imidazole derivatives with a specific hydrogen bonding pattern to interact with the hinge region of Jak2. researchgate.net

| Target | Compound Class | Computational Method | Key Insight |

|---|---|---|---|

| PIM-1 Kinase | 4,5,6,7-tetrabromo-1H-benzimidazole derivatives | Enzyme-substrate docking mdpi.com | Complemented enzymatic assays to confirm inhibitory potential. mdpi.com |

| GlcN-6-P synthase | Imidazole-pyrazole hybrids | Molecular Docking researchgate.net | Identified compounds with good affinity for the active pocket, suggesting inhibitory potential. researchgate.net |

| Jak2 Kinase | 1-Methyl-1H-imidazole derivatives | Structure-based design and modeling nih.govresearchgate.net | Guided the design of heterocycles with specific hydrogen bond patterns for hinge region binding. researchgate.net |

| Multiple Kinases (EGFR, HER2, etc.) | Benzimidazole-hydrazide hybrids | Molecular Docking mdpi.com | Corroborated enzymatic assays by showing multiple favorable binding interactions with target enzymes. mdpi.com |

Structure Activity Relationship Sar Studies for Rational Compound Design

Impact of Substituent Effects on Reactivity and Molecular Interactions

The chemical reactivity and intermolecular interaction profile of 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one are governed by the electronic and steric properties of its constituent functional groups. The imidazole (B134444) ring, an electron-rich aromatic system, electronically influences the adjacent propan-2-one moiety, and in turn, is influenced by it.

The acyl group located at the C2 position of the 1-methyl-1H-imidazole core exhibits chemical properties that are a hybrid of an aromatic ketone and a carboxylic acid derivative. Research on analogous 2-acyl-1-methyl-imidazoles indicates that this acyl group is generally stable under a range of conditions, including in the presence of weak acids and bases. However, it is susceptible to hydrolysis under more forceful basic conditions, such as upon heating with aqueous sodium hydroxide, which cleaves the C(acyl)-C2(imidazole) bond to yield benzoic acid and 1-methyl-1H-imidazole. clockss.org

The reactivity of the acyl group can be markedly increased through the quaternization of the imidazole ring. The formation of an imidazolium (B1220033) salt, for example, by reacting the compound with methyl iodide, activates the acyl group. This activation makes the acyl carbon more electrophilic and thus more prone to nucleophilic attack. clockss.org This demonstrates a direct electronic link between the imidazole ring and the reactivity of the attached propan-2-one group.

Substituents placed on the imidazole ring can further modulate these electronic properties. Electron-donating groups (EDGs) at the C4 or C5 positions would be expected to increase the electron density of the ring, which could, in turn, reduce the electrophilicity of the acyl carbon. Conversely, electron-withdrawing groups (EWGs) would decrease the ring's electron density, leading to an increase in the electrophilicity of the acyl carbon and enhancing its reactivity toward nucleophiles.

Furthermore, the propan-2-one side chain has the potential for keto-enol tautomerism. While the equilibrium for simple ketones heavily favors the keto form, this can be shifted by the influence of substituents. Factors that could stabilize the enol tautomer include the introduction of groups that allow for extended conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com For the parent compound with its terminal methyl group, significant enolization is not expected.

| Predicted Effect on Acyl Carbon Electrophilicity | Predicted Effect on Hydrolysis Rate |

|---|---|

| Decrease | Decrease |

Influence of Imidazole N-Substitution on Compound Properties

Primarily, N-substitution prevents the possibility of tautomerism. Unsubstituted imidazoles exist in a dynamic equilibrium between two tautomeric forms, as the acidic proton can be associated with either of the ring's nitrogen atoms. The covalent attachment of a methyl group at the N1 position fixes the molecule into a single, well-defined tautomeric form. This structural rigidity can lead to more specific and predictable molecular interactions.

Secondly, the N-methyl group modulates the electronic properties of the imidazole ring, notably its basicity. 1-Methylimidazole (B24206) is known to be a slightly stronger base than its parent, unsubstituted imidazole. This enhanced basicity can influence the molecule's protonation state in different pH environments, thereby affecting its solubility and its capacity to act as a hydrogen bond acceptor at the N3 position.

The physical properties of the compound are also influenced by the N-substituent. Studies on various N-alkylimidazoles have demonstrated that the size and topology (linear, branched, or cyclic) of the alkyl group can significantly affect bulk properties such as density and viscosity. mdpi.com For example, imidazoles with branched N-alkyl chains tend to have lower densities than their linear isomers. It is therefore predictable that modifying the N-substituent of the 2-propanone-imidazole core would similarly tune its physical characteristics.

In the context of biological activity, N-alkylation is often a key structural feature. For a series of 2-substituted N-alkylimidazoles, an increase in the length of the N-alkyl chain was correlated with enhanced antimicrobial activity. researchgate.net This highlights the importance of the N-substituent's lipophilicity and steric bulk in facilitating interactions with biological targets or passage through cell membranes.

| Tautomerism Possible? | Relative Basicity | Predicted Lipophilicity |

|---|---|---|

| No | Higher than -H | Moderate |

Correlation of Molecular Structure with Predicted Activity and Behavior

Molecular docking is a computational method that predicts how a small molecule (ligand) might bind to the active site of a macromolecule, such as a protein or enzyme. For a molecule like this compound, docking simulations could predict its binding orientation and affinity within an enzyme's active site. The imidazole ring is a well-known pharmacophore capable of participating in hydrogen bonding (via the N3 atom) and π-π stacking interactions. The propan-2-one side chain contributes a ketone group, which can serve as a hydrogen bond acceptor. For instance, molecular docking studies on other imidazole derivatives have successfully predicted their binding modes with enzymes like glucosamine-fructose-6-phosphate amidotransferase, identifying key hydrogen bond and hydrophobic interactions that likely underpin their inhibitory effects. arabjchem.org

QSAR studies aim to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 2-acyl imidazole analogs, a QSAR model could be constructed to correlate various physicochemical descriptors with a measured biological endpoint. Important descriptors for this compound would include:

Electronic Descriptors : These include atomic partial charges, the molecular dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are highly sensitive to the nature of substituents on the imidazole ring.

Steric Descriptors : These quantify the three-dimensional properties of the molecule, such as molecular volume, surface area, and conformational flexibility. The identity of the N-substituent and the side chain at the C2 position would be major determinants of these descriptors.

Hydrophobicity Descriptors : The partition coefficient (logP) is a measure of a molecule's lipophilicity. This property would be modulated by the size and nature of the alkyl groups on both the nitrogen atom and the ketone side chain.

A hypothetical QSAR model for a series of 2-acyl-1-alkylimidazoles might, for example, demonstrate that increasing the N-alkyl chain length (and thus logP) has a positive correlation with antibacterial activity up to an optimal length, beyond which steric clashes might reduce activity. Such computational approaches are indispensable tools in modern drug design, guiding the rational synthesis of novel analogs with potentially enhanced therapeutic properties. mdpi.com

Future Research Directions and Emerging Avenues for 1 1 Methyl 1h Imidazol 2 Yl Propan 2 One

Exploration of Novel and Efficient Synthetic Methodologies

The development of new and efficient ways to synthesize 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one would be a fundamental first step. Future research could focus on various synthetic strategies. For comparison, the synthesis of related imidazole (B134444) derivatives often involves multi-step processes. For instance, the van Leusen imidazole synthesis is a well-known method for creating the imidazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent. Another common approach involves the cyclization of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Radziszewski synthesis.

Future synthetic explorations for this specific compound could aim to improve upon existing general methods by increasing yields, reducing the number of steps, using more environmentally friendly reagents, and allowing for the synthesis of a wider range of related derivatives.

Table 1: Potential Synthetic Approaches for Imidazole Ketones

| Synthetic Method | General Reactants | Potential Advantages |

|---|---|---|

| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC), Amine | Good yields, versatile for substituted imidazoles. |

| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | One-pot reaction, uses readily available starting materials. |

Advanced Mechanistic Elucidation of Chemical Transformations and Biological Interactions

Once viable synthetic routes are established, a crucial area of research would be to understand the mechanisms by which this compound undergoes chemical reactions and interacts with biological systems. Mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. Understanding these mechanisms is key to predicting the compound's reactivity and potential applications. For example, the imidazole ring is known to coordinate with metal ions, which could be a starting point for investigating its role in catalysis or as a sensor.

Development of Tailored Catalytic Systems

Imidazole derivatives are widely used as ligands in catalysis due to the coordinating ability of the nitrogen atoms in the ring. Future research could investigate the potential of this compound and its derivatives as ligands for various metal-catalyzed reactions. The specific structure of this compound, with a ketone functional group, could allow for the design of catalysts with unique steric and electronic properties, potentially leading to high selectivity and efficiency in reactions such as hydrogenations, cross-couplings, and oxidations.

Integration into Next-Generation Functional Materials and Analytical Platforms

The unique properties of the imidazole ring, such as its aromaticity, ability to form hydrogen bonds, and coordinate with metals, make it an attractive building block for functional materials. Research in this area could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or as a component in sensors. For example, imidazole-containing materials have been investigated for applications in gas storage, separation, and as fluorescent sensors for metal ions. The development of analytical platforms, such as selective sensors for specific molecules or ions, could be another promising avenue, leveraging the potential binding sites within the molecule.

Refined Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of new molecules. Future research on this compound would benefit significantly from computational modeling. Techniques such as Density Functional Theory (DFT) could be used to predict its molecular structure, electronic properties, and spectroscopic signatures. Molecular dynamics simulations could provide insights into its behavior in different environments and its interactions with other molecules. This predictive capability would be invaluable for guiding the design of new experiments and for optimizing the compound for specific applications.

Table 2: Potential Computational Research Directions

| Computational Method | Research Goal | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Predict molecular structure and properties. | Optimized geometry, electronic structure, spectroscopic data. |

| Molecular Dynamics (MD) | Simulate behavior in solution or biological systems. | Interaction energies, conformational changes, diffusion rates. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a procedure adapted from similar imidazole derivatives (e.g., 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one) uses refluxing in DMF with triethylamine and aromatic amines, followed by precipitation in cold water and recrystallization from ethyl acetate . Building block catalogs (e.g., Enamine Ltd.) list this compound as a precursor, suggesting scalable synthesis under controlled conditions . Key characterization steps include NMR, IR, and mass spectrometry to confirm purity and structure.

Q. How is structural characterization of this compound typically performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, as demonstrated in studies of analogous imidazole derivatives . Complementary techniques like FTIR and / NMR are essential for functional group and stereochemical verification.

Q. What purification methods are recommended for this compound?

- Methodological Answer : Recrystallization from ethyl acetate or ethanol is effective for removing impurities. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may be used for intermediates. High-performance liquid chromatography (HPLC) is advised for analytical purity checks, especially when evaluating derivatives for biological activity .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodological Answer : Chiral catalysts, such as Ce(IV) pyridyl-bis(oxazoline) complexes, enable enantioselective cycloadditions. For example, a study using 1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one achieved high enantiomeric excess (ee) by optimizing catalyst loading (5 mol%), temperature (0°C), and solvent (CHCl) . Computational modeling (DFT) aids in predicting transition states and optimizing stereochemical outcomes.

Q. What computational tools are effective for predicting synthetic pathways or reactivity?

- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) leverages databases like Reaxys and Pistachio to propose feasible routes. These tools prioritize one-step syntheses and evaluate precursor plausibility (min. plausibility >0.01) . DFT calculations further assess reaction energetics and regioselectivity, particularly for nitro- or halogen-substituted derivatives .

Q. How does structural modification of this compound influence biological activity?

- Methodological Answer : Substituents at the imidazole ring (e.g., nitro, methyl groups) or ketone moiety significantly alter bioactivity. For instance, 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one derivatives exhibit anti-leishmanial and anti-fungal properties, validated via in vitro assays (e.g., IC determination against Leishmania parasites) . Structure-activity relationship (SAR) studies using molecular docking (e.g., with Candida enzyme targets) guide rational design.

Q. What strategies resolve contradictions in catalytic performance across studies?

- Methodological Answer : Discrepancies in catalyst efficiency (e.g., Ce(IV) vs. Ru-based systems) may arise from solvent polarity, temperature, or ligand steric effects. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For example, a study on oxidative aminocarbonylation achieved 85% yield by adjusting CO pressure (1 atm) and reaction time (12 h) . Cross-referencing kinetic data with computational simulations reconciles mechanistic inconsistencies.

Q. How is this compound utilized in materials science or luminescent applications?

- Methodological Answer : Imidazole derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs). For example, functionalized benzimidazoimidazoles exhibit tunable emission spectra when coordinated to lanthanides (e.g., Eu). Photophysical characterization (e.g., fluorescence lifetime measurements) quantifies quantum yields and Stokes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.